molecular formula C6H2BrClF3NO B13088934 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine

Cat. No.: B13088934
M. Wt: 276.44 g/mol
InChI Key: YSNPJGQGCXYJRN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine is a halogenated pyridine derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in the discovery of novel active ingredients. The presence of both bromo and chloro substituents on the pyridine ring offers distinct sites for sequential cross-coupling reactions, allowing researchers to construct complex molecular architectures. The trifluoromethoxy group is a key motif known to influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and overall bioavailability. As a result, this building block is highly valuable in medicinal chemistry for the synthesis of potential drug candidates and in agrochemical research for the development of new crop protection agents . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H2BrClF3NO

Molecular Weight

276.44 g/mol

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrClF3NO/c7-3-1-2-4(8)12-5(3)13-6(9,10)11/h1-2H

InChI Key

YSNPJGQGCXYJRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of a pyridine derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often include the use of halogenating agents such as bromine and chlorine, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Agrochemical Applications

The primary application of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine lies in the development of agrochemicals. Compounds with trifluoromethyl and trifluoromethoxy groups are known for their effectiveness as pesticides and herbicides due to their enhanced lipophilicity and metabolic stability.

  • Pesticide Development : Trifluoromethylpyridine derivatives have been extensively utilized in the synthesis of crop protection agents. For instance, Fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the market, has paved the way for over 20 new agrochemicals that have received ISO common names . The introduction of fluorine atoms significantly alters the biological activity of these compounds, making them more effective against pests.
  • Chemical Intermediates : this compound serves as a precursor for synthesizing other bioactive compounds. Its bromine and chlorine substituents allow for further chemical modifications, enabling the production of various agrochemical agents .

Pharmaceutical Applications

The pharmaceutical industry also benefits from the applications of this compound, particularly in drug discovery and development.

  • Medicinal Chemistry : The incorporation of trifluoromethoxy groups into pyridine derivatives has been shown to enhance the pharmacological properties of potential drug candidates. These modifications can improve solubility, metabolic stability, and bioavailability . Several compounds containing similar structural motifs have entered clinical trials or have been approved for use in human medicine.
  • Antimicrobial Activity : Research indicates that fluorinated pyridines exhibit significant antimicrobial properties. The unique electronic properties imparted by fluorine can enhance interaction with biological targets, making them promising candidates for developing new antibiotics or antifungal agents .

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

  • Cross-Coupling Reactions : The presence of bromine allows for participation in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis. This compound can react with various nucleophiles to form diverse products, expanding its utility in synthetic pathways .

Case Study 1: Agrochemical Development

A study highlighted the synthesis of several trifluoromethylpyridine derivatives that have been evaluated for their efficacy as herbicides. The research demonstrated that modifications at the 2-position significantly influenced herbicidal activity against specific weed species .

Case Study 2: Pharmaceutical Research

In a recent investigation, a series of trifluoromethylpyridines were screened for their potential as anti-inflammatory agents. Results indicated that certain derivatives exhibited promising activity in vitro, leading to further exploration of their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine C₇H₃BrClF₃NO 298.46 Br (3), Cl (6), –OCF₃ (2) Trifluoromethoxy, Br, Cl
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (2), Cl (3), –CF₃ (6) Trifluoromethyl, Br, Cl
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (3), Cl (2), –CF₃ (6) Trifluoromethyl, Br, Cl
5-Chloro-2-(trifluoromethoxy)pyridine C₆H₃ClF₃NO 197.55 Cl (5), –OCF₃ (2) Trifluoromethoxy, Cl
3-Bromo-6-chloro-2-methylpyridine C₆H₅BrClN 206.47 Br (3), Cl (6), –CH₃ (2) Methyl, Br, Cl
3-Bromo-6-chloro-2-(methylthio)pyridine C₆H₅BrClNS 238.53 Br (3), Cl (6), –SCH₃ (2) Methylthio, Br, Cl

Key Observations :

  • Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃) : The –OCF₃ group in the target compound offers greater polarity and hydrolytic stability compared to –CF₃, which is more electron-withdrawing but less sterically demanding .
  • Positional Effects : The placement of chlorine at position 6 (vs. position 3 or 5 in analogs) influences electronic distribution. For example, 5-chloro-2-(trifluoromethoxy)pyridine lacks bromine, reducing its utility in Suzuki-Miyaura couplings .
  • Methylthio (–SCH₃) vs.

Physicochemical Properties

Property This compound 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine 3-Bromo-6-chloro-2-methylpyridine
Boiling Point (°C) ~275–280 (predicted) 273.6 (predicted) 38–40
Density (g/cm³) 1.73–1.75 (predicted) 1.73 1.62 (predicted)
Solubility Low in water, high in DMSO Similar Moderate in organic solvents

Notes:

  • The trifluoromethoxy group increases hydrophobicity compared to –CF₃ or –CH₃, affecting bioavailability in agrochemical applications .
  • The methyl-substituted analog (3-bromo-6-chloro-2-methylpyridine) has a significantly lower boiling point due to reduced molecular weight and weaker intermolecular forces .

Biological Activity

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃BrClF₃N₂, with a molecular weight of approximately 299.48 g/mol. The compound is characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to the pyridine ring, which contributes to its unique electronic properties and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The halogen substituents enhance its binding affinity and selectivity, allowing it to modulate various biochemical pathways. For instance, the trifluoromethoxy group can influence the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit significant antimicrobial properties. Studies have shown that similar compounds possess antibacterial and antifungal activities, suggesting that this compound may also demonstrate effectiveness against various microbial strains .

Anticancer Potential

The compound is being investigated for its anticancer properties. Initial studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of halogen groups is believed to enhance its cytotoxic effects against certain cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study exploring the antimicrobial efficacy of halogenated pyridines found that compounds with similar structures exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The study highlighted the potential for developing new antibiotics based on these findings .
  • Anticancer Effects : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in treated cells.

Research Findings

Recent investigations into the synthesis and biological activity of derivatives based on this compound have revealed promising results:

  • Synthesis : Various synthetic routes have been developed to produce this compound with high yield and purity. These methods often involve multi-step reactions starting from commercially available precursors .
  • Biological Testing : In vivo studies are currently underway to assess the pharmacokinetics and therapeutic potential of this compound in animal models, focusing on its efficacy against resistant bacterial strains and tumor growth inhibition.

Comparative Analysis

A comparative analysis of related compounds reveals distinct biological profiles influenced by their structural variations:

Compound NameStructure FeaturesBiological Activity
3-Bromo-5-chloro-2-(trifluoromethyl)pyridineSimilar halogen substitutionsModerate antibacterial activity
2-Bromo-6-chloro-3-(trifluoromethyl)pyridineTrifluoromethyl group presentPotential anticancer effects
4-Bromo-2-(trifluoromethyl)pyridineLacks chlorine substituentLimited bioactivity reported
2-Chloro-5-bromo-pyridineContains bromine and chlorineNotable antifungal properties

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